N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a 1,2-dihydroacenaphthylene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide typically involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in a solvent such as 2-propanol . This reaction results in the formation of the desired carboxamide compound. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the furan ring or the acenaphthene fragment, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles such as bromine, nitric acid, and acyl chlorides can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in various substitution reactions. The furan ring’s reactivity allows it to engage in interactions with biological molecules, potentially disrupting microbial cell processes and exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: An opioid analgesic with a furan ring, known for its potent analgesic effects.
2-furoic acid: A simpler furan derivative with applications in organic synthesis.
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide is unique due to its combination of a furan ring with a 1,2-dihydroacenaphthylene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-17(15-5-2-10-20-15)18-14-9-8-12-7-6-11-3-1-4-13(14)16(11)12/h1-5,8-10H,6-7H2,(H,18,19) |
InChI Key |
DDKDZIDDFRMXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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